3-Bromo-4-methoxyphenylacetonitrile

Analytical Chemistry Process Development Solid-Phase Synthesis

Differentiate with authentic 3-bromo-4-methoxyphenylacetonitrile (CAS 772-59-8), a solid marine metabolite. Its distinct bromine and methoxy pattern enables reliable Suzuki/Sonogashira cross-coupling. Procure ≥98% purity to avoid impurity interference in SPR, NMR, and X-ray crystallography assays. Superior handling versus liquid analogs.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 772-59-8
Cat. No. B1268073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxyphenylacetonitrile
CAS772-59-8
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC#N)Br
InChIInChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3
InChIKeyOBJKHHRZMIIEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxyphenylacetonitrile (CAS 772-59-8) – Chemical Identity, Structural Profile, and Sourcing for R&D Procurement


3-Bromo-4-methoxyphenylacetonitrile (CAS 772-59-8) is an aromatic nitrile compound featuring a 1,2,4-trisubstituted benzene ring bearing a bromine atom at the 3-position, a methoxy group at the 4-position, and an acetonitrile (-CH₂CN) side chain [1]. With a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol, it exists as a white to pale yellow crystalline solid with a melting point of 50–57°C and a boiling point of 175–178°C at 6 mmHg [2]. This compound occurs naturally as a marine-derived metabolite identified in sponges including Aiolochroia crassa and Psammaplysilla purpurea . It serves as a versatile building block in organic synthesis, particularly valued for its brominated aromatic core which enables cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) and its nitrile group which can undergo reduction, hydrolysis, or cycloaddition transformations .

Why 3-Bromo-4-methoxyphenylacetonitrile Cannot Be Replaced by Unbrominated or Differently Substituted Phenylacetonitriles


Attempting to substitute 3-bromo-4-methoxyphenylacetonitrile with its unbrominated analog (4-methoxyphenylacetonitrile, CAS 104-47-2) or with hydroxyl-bearing derivatives (3-bromo-4-hydroxyphenylacetonitrile, CAS 73348-21-7) fundamentally alters both physical handling properties and synthetic utility. The absence of the bromine atom eliminates the capacity for transition metal-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry diversification—while the presence of a free hydroxyl group introduces hydrogen-bond donor capacity that can interfere with subsequent reaction steps and alter chromatographic behavior . Furthermore, the dibrominated analog (3,5-dibromo-4-methoxyphenylacetonitrile, CAS 32810-14-1) presents a different electrophilic profile with two reactive aryl bromide sites, complicating regioselective functionalization and increasing molecular weight by over 76 g/mol, which can negatively impact downstream physicochemical properties in drug discovery programs [1]. The specific 3-bromo-4-methoxy substitution pattern of the target compound represents a discrete chemical entity with unique reactivity, physical state, and handling characteristics that cannot be approximated by in-class alternatives without compromising synthetic outcomes or analytical reproducibility.

Quantitative Differentiation Evidence for 3-Bromo-4-methoxyphenylacetonitrile (CAS 772-59-8) Against Closest Structural Analogs


Physical State Differentiation: Solid Crystalline Form versus Liquid State of Unbrominated Analog

3-Bromo-4-methoxyphenylacetonitrile is a solid at ambient temperature (20°C) with a melting point of 50–57°C, whereas its direct unbrominated precursor, 4-methoxyphenylacetonitrile (CAS 104-47-2), is a liquid at room temperature with a melting point of only 8°C [1]. This physical state difference directly impacts weighing accuracy, automated dispensing compatibility, and long-term storage stability in compound management workflows. The solid crystalline nature of the target compound reduces volatility (boiling point 175–178°C at 6 mmHg versus 286–290°C at atmospheric pressure for the liquid analog) and minimizes evaporative losses during handling .

Analytical Chemistry Process Development Solid-Phase Synthesis

Purity Specification Tiers: Availability of 99% High-Purity Grade versus Standard 95–97% Grades

Commercial sources offer 3-bromo-4-methoxyphenylacetonitrile at multiple purity specification tiers, with high-purity grades of 99% (by GC or HPLC) readily available from established suppliers including Thermo Fisher Scientific (Alfa Aesar) and CymitQuimica, alongside 98% GC-grade from TCI and 97% from ChemicalBook [1]. In contrast, the unbrominated analog 4-methoxyphenylacetonitrile is predominantly offered at 95–97% purity with limited 99% availability, and the dibrominated analog 3,5-dibromo-4-methoxyphenylacetonitrile lacks widespread commercial specification transparency beyond 95% minimum [2]. The availability of authenticated 99% purity material supports applications requiring minimal impurity interference, such as fragment-based drug discovery, analytical method validation, and GMP-adjacent process development.

Medicinal Chemistry Process Chemistry Quality Control

Synthetic Yield Benchmark: 70% Bromination Yield from 4-Methoxyphenylacetonitrile via Patent-Disclosed Protocol

A patent-documented synthetic protocol (US08791267B2) describes the bromination of 4-methoxyphenylacetonitrile to produce 3-bromo-4-methoxyphenylacetonitrile with an isolated yield of 70% (6.32 g product from 5.88 g starting material, 40 mmol scale) [1]. The reaction employs KBr (80 mmol), 21% w/w nitric acid (160 mmol), and tetrabutylammonium chloride catalyst (1.2 mmol) in dichloroethane at room temperature over 20 hours, followed by aqueous workup and trituration with Et₂O/hexanes. This 70% yield benchmark provides a reproducible reference point for process chemists optimizing in-house synthesis or evaluating outsourcing decisions. Comparable literature yields for the dibrominated analog 3,5-dibromo-4-methoxyphenylacetonitrile are not readily available in open patent disclosures, while the unbrominated analog is a starting material rather than a product of this transformation [2].

Process Chemistry Route Scouting Scale-up Synthesis

Marine Natural Product Authentication: Co-occurrence with Structurally Related Bromotyrosine Metabolites

3-Bromo-4-methoxyphenylacetonitrile has been isolated and structurally characterized from the marine sponges Aiolochroia crassa and Psammaplysilla purpurea, co-occurring with the dibrominated analog 3,5-dibromo-4-methoxyphenylacetonitrile and the O-demethylated analog 3-bromo-4-hydroxyphenylacetonitrile [1]. In the 1995 isolation from Psammaplysilla purpurea, the target compound was obtained alongside 3,5-dibromo-4-methoxyphenylacetonitrile and 3,5-dibromo-4-methoxybenzoic acid, with all three compounds characterized by comprehensive spectral methods (¹H NMR, ¹³C NMR, MS) [1]. This authenticated natural occurrence distinguishes the target compound from purely synthetic bromophenylacetonitriles lacking marine provenance, which may be relevant for research programs investigating marine-derived chemical scaffolds, natural product-inspired drug discovery, or ecological metabolomics studies.

Natural Product Chemistry Marine Pharmacology Metabolomics

Optimal Procurement and Application Scenarios for 3-Bromo-4-methoxyphenylacetonitrile (CAS 772-59-8) Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring High-Purity Aryl Bromide Building Blocks

Programs employing fragment-based drug design benefit from the 99% purity grade of 3-bromo-4-methoxyphenylacetonitrile, which minimizes impurity interference in biophysical assays (SPR, NMR, X-ray crystallography) and ensures reliable structure-activity relationships . The bromine atom at the 3-position enables modular elaboration via Suzuki-Miyaura or Sonogashira cross-coupling, while the acetonitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid for additional diversification vectors . The solid physical state facilitates accurate weighing of milligram quantities required for fragment library preparation, a handling advantage over the liquid unbrominated analog [1].

Medicinal Chemistry Campaigns Exploring Marine-Derived Bromotyrosine Pharmacophores

Investigators studying marine natural product-inspired chemical space can procure 3-bromo-4-methoxyphenylacetonitrile as an authenticated sponge-derived metabolite from Aiolochroia crassa and Psammaplysilla purpurea . This provenance supports comparative metabolomic studies and enables SAR exploration around the bromotyrosine scaffold, wherein the specific 3-bromo-4-methoxy substitution pattern represents a distinct node between the unbrominated and dibrominated natural analogs . The availability of co-metabolite reference data (e.g., 3,5-dibromo-4-methoxyphenylacetonitrile) facilitates orthogonal analytical method development for marine extract profiling.

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

Laboratories evaluating whether to synthesize or procure 3-bromo-4-methoxyphenylacetonitrile can benchmark against the patent-disclosed 70% isolated yield protocol using KBr/nitric acid in dichloroethane at room temperature . This reproducible procedure offers a cost-comparison baseline for multi-gram needs: with commercial pricing available for 5 g (~€56) and 25 g (~€179) quantities, research teams can quantitatively weigh the economics of in-house preparation versus direct procurement based on their internal labor and material costs . The solid-state handling advantage also reduces operational complexity in pilot-scale reactions compared to liquid aryl nitrile intermediates [1].

Technical Documentation Hub

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